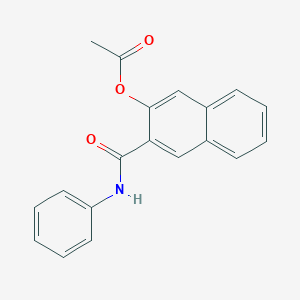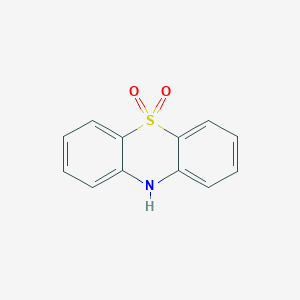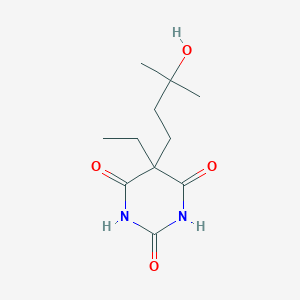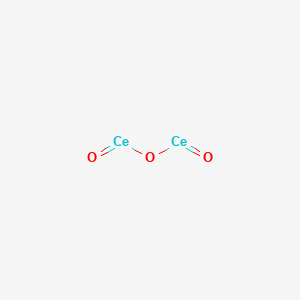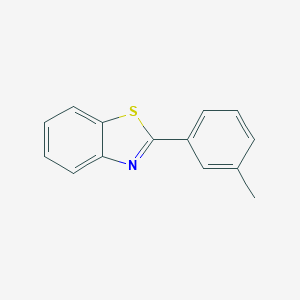
2-(3-Methylphenyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzothiazoles, including 2-(3-Methylphenyl)-1,3-benzothiazole, are synthesized through various methods, including the condensation of 2-aminothiophenol or 2-aminophenol with aldehydes in the presence of catalysts like ZnO nanoparticles which offer a green, efficient method for their formation (Banerjee et al., 2014). Another approach involves Cu(II)-catalyzed oxidative decarboxylative synthesis from phenylacetic acids, highlighting a method that uses O2 as the sole oxidant (Song et al., 2013).
Molecular Structure Analysis
The molecular structure and vibrational properties of benzothiazoles, including similar compounds, can be explored through techniques such as Density Functional Theory (DFT), which helps in understanding bond lengths, angles, and other structural parameters critical for their properties (Yardily, 2016).
Chemical Reactions and Properties
Benzothiazoles undergo various chemical reactions, forming complexes with metals or undergoing oxidation and other transformations that impact their biological activity. For instance, the Cu(II)-catalyzed synthesis pathway shows the versatility and reactivity of benzothiazoles when interacting with other compounds under oxidative conditions (Song et al., 2013).
Aplicaciones Científicas De Investigación
Antitumor Applications
Antitumor Efficacy and Mechanism of Action : Novel 2-(4-aminophenyl)benzothiazoles, including 2-(3-Methylphenyl)-1,3-benzothiazole derivatives, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1, leading to the generation of active metabolites. Amino acid prodrugs of these benzothiazoles have been developed to improve water solubility and bioavailability, showing significant potential in preclinical evaluations (Bradshaw et al., 2002; Hutchinson et al., 2002).
DNA Damage and Cell Cycle Arrest : 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (a related compound) induces DNA damage and cell cycle arrest in sensitive tumor cells. Its mechanism involves the aryl hydrocarbon receptor signaling pathway, cytochrome P450 1A1 induction, and the formation of DNA adducts, highlighting the critical role of these molecular processes in the compound's antitumor activity (Trapani et al., 2003).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : New 2-substituted benzothiazole derivatives, including those with structural similarities to 2-(3-Methylphenyl)-1,3-benzothiazole, have been synthesized and shown to possess antimicrobial activities. These compounds were effective against various microbial strains, indicating their potential as antimicrobial agents (Rajeeva et al., 2009).
Miscellaneous Applications
Environmental Detection and Sensing : Benzothiazoles, including 2-(3-Methylphenyl)-1,3-benzothiazole, are part of a class of compounds that have been found in environmental samples and human urine across several countries, suggesting widespread exposure and potential environmental health implications. Studies have focused on understanding their occurrence, biotransformation, and human exposure levels (Asimakopoulos et al., 2013).
Catalysis : ZnO nanoparticles have been used as a catalyst for the synthesis of 2-aryl-1,3-benzothiazoles and 1,3-benzoxazoles at room temperature, demonstrating the utility of 2-(3-Methylphenyl)-1,3-benzothiazole derivatives in facilitating chemical reactions with environmental and industrial relevance (Banerjee et al., 2014).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWWUOUYBJTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1,3-benzothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

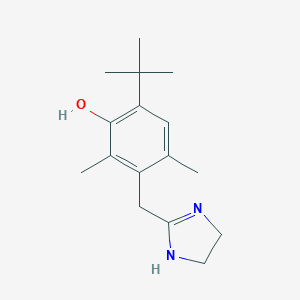
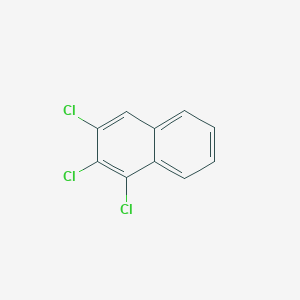
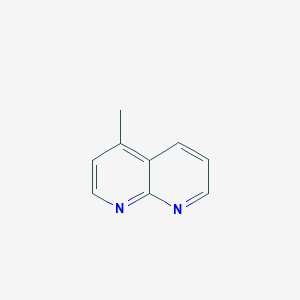
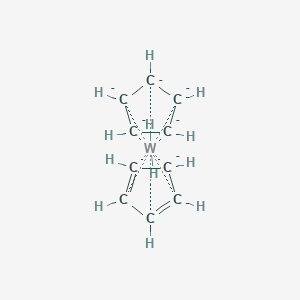
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


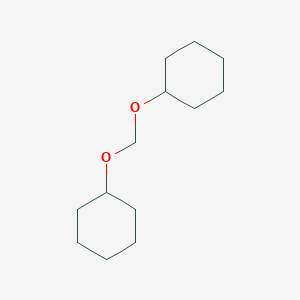

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
